![molecular formula C13H15ClN2O3 B4697660 1-[(4-chloro-3-nitrophenyl)amino]-4,4-dimethyl-1-penten-3-one](/img/structure/B4697660.png)
1-[(4-chloro-3-nitrophenyl)amino]-4,4-dimethyl-1-penten-3-one
Overview
Description
1-[(4-chloro-3-nitrophenyl)amino]-4,4-dimethyl-1-penten-3-one, also known as CNPPA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of nitroaromatic compounds and has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science.
Mechanism of Action
The exact mechanism of action of 1-[(4-chloro-3-nitrophenyl)amino]-4,4-dimethyl-1-penten-3-one is not fully understood. However, studies have shown that it may act by inhibiting certain enzymes or proteins that are involved in cell growth and proliferation. It may also induce cell death by causing DNA damage or disrupting the cell membrane.
Biochemical and Physiological Effects:
1-[(4-chloro-3-nitrophenyl)amino]-4,4-dimethyl-1-penten-3-one has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and bacteria. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In vivo studies have shown that it may have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[(4-chloro-3-nitrophenyl)amino]-4,4-dimethyl-1-penten-3-one in lab experiments is its high purity and stability. It can be easily synthesized and purified, making it a reliable compound for research. However, one of the limitations is its potential toxicity. 1-[(4-chloro-3-nitrophenyl)amino]-4,4-dimethyl-1-penten-3-one is a nitroaromatic compound, and exposure to high concentrations can be harmful to living organisms. Therefore, caution should be exercised when handling and using 1-[(4-chloro-3-nitrophenyl)amino]-4,4-dimethyl-1-penten-3-one in lab experiments.
Future Directions
There are several future directions for research on 1-[(4-chloro-3-nitrophenyl)amino]-4,4-dimethyl-1-penten-3-one. One area of interest is its potential as a therapeutic agent for cancer and infectious diseases. Further studies are needed to determine its efficacy and safety in vivo. Another area of interest is its potential as a pesticide and herbicide. Studies are needed to determine its effectiveness in controlling pests and weeds, as well as its potential impact on the environment. Additionally, research is needed to develop new synthesis methods for 1-[(4-chloro-3-nitrophenyl)amino]-4,4-dimethyl-1-penten-3-one that are more efficient and environmentally friendly.
Scientific Research Applications
1-[(4-chloro-3-nitrophenyl)amino]-4,4-dimethyl-1-penten-3-one has been extensively used in scientific research for its potential applications in various fields. In medicine, it has been studied for its anticancer and antimicrobial properties. In agriculture, it has been used as a pesticide and herbicide. In environmental science, it has been studied for its potential to degrade pollutants in soil and water.
properties
IUPAC Name |
(E)-1-(4-chloro-3-nitroanilino)-4,4-dimethylpent-1-en-3-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3/c1-13(2,3)12(17)6-7-15-9-4-5-10(14)11(8-9)16(18)19/h4-8,15H,1-3H3/b7-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCIFCSBLLRAPV-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=CNC1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C=C/NC1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.